molecular formula C21H21N5O2S B10992081 4-phenyl-N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide

4-phenyl-N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide

Cat. No.: B10992081
M. Wt: 407.5 g/mol
InChI Key: HKKNBYZYWPWPLC-UHFFFAOYSA-N
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Description

4-phenyl-N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide is a complex organic compound that features a thiazole ring, a piperazine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide typically involves multiple steps. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The piperazine ring can be introduced through nucleophilic substitution reactions. The final step often involves the coupling of the thiazole and piperazine derivatives under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiazole rings.

Scientific Research Applications

4-phenyl-N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial, antifungal, or anticancer agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-phenyl-N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

Uniqueness

4-phenyl-N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

4-phenyl-N-[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C21H21N5O2S/c27-19(24-20-22-9-14-29-20)16-5-4-6-17(15-16)23-21(28)26-12-10-25(11-13-26)18-7-2-1-3-8-18/h1-9,14-15H,10-13H2,(H,23,28)(H,22,24,27)

InChI Key

HKKNBYZYWPWPLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)NC4=NC=CS4

Origin of Product

United States

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